An In-depth Technical Guide to 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as 5-nitro-7-azaindole-3-carboxylic acid, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural and electronic properties, stemming from the fusion of a pyrrole and a pyridine ring with a strategically placed nitro group, make it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the design of targeted therapies.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prominent privileged scaffold in drug discovery.[1] Its structure is bioisosteric to indole, a common motif in biologically active natural products and pharmaceuticals. The presence of a nitrogen atom in the six-membered ring imparts distinct physicochemical properties compared to indole, such as altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These characteristics make 7-azaindole derivatives attractive for fine-tuning the pharmacological profiles of drug candidates.[1]
The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position, as in 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, further enhances its utility. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system and provides a handle for further chemical modifications. The carboxylic acid group offers a key point for amide bond formation, a common linkage in many drug molecules, and can participate in crucial interactions with biological targets. This compound has gained recognition as a valuable building block, particularly in the synthesis of protein degraders.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 858340-93-9 | [2] |
| Molecular Formula | C₈H₅N₃O₄ | [2] |
| Molecular Weight | 207.145 g/mol | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| pKa | Data not available in searched literature. The carboxylic acid moiety is expected to be acidic, while the pyridine nitrogen is weakly basic. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Solubility in aqueous solutions is likely pH-dependent due to the carboxylic acid group. Nitroaromatic compounds generally have limited water solubility.[3] | General chemical principles |
| Melting Point | Data not available in searched literature. |
Synthesis and Reactivity
The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the construction of the 5-nitro-7-azaindole core followed by the introduction of the carboxylic acid functionality at the 3-position.
Synthesis of the 5-Nitro-7-azaindole Core
The synthesis of 5-nitro-7-azaindole has been a subject of considerable research to develop scalable and efficient methods. One common strategy involves a multi-step sequence starting from a substituted pyridine. Challenges in the synthesis can arise from the electron-withdrawing nature of the nitro group, which can affect the reactivity of the pyridine ring.[4]
A potential synthetic pathway is outlined below, based on established methodologies for 7-azaindole synthesis:
Caption: General synthetic strategy for 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Introduction of the Carboxylic Acid Group
Once the 5-nitro-7-azaindole core is obtained, the carboxylic acid group can be introduced at the 3-position. A common method for this transformation is the Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Nitro-7-azaindole (Illustrative)
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Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place a solution of 5-nitro-7-azaindole in an anhydrous solvent such as DMF.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, to the solution while maintaining the temperature.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium acetate solution).
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Experimental Protocol: Oxidation to Carboxylic Acid (Illustrative)
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Reaction Setup: Dissolve the 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in a suitable solvent mixture, such as tert-butanol and water.
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Oxidant Addition: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), to the aldehyde solution.
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Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, quench any excess oxidant and adjust the pH to be acidic.
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Isolation: The carboxylic acid product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reactivity of the Scaffold
The reactivity of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is governed by its constituent functional groups:
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Pyrrole Ring: The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, primarily at the 2-position.[5] However, the presence of the electron-withdrawing nitro group on the pyridine ring can modulate this reactivity.
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Pyridine Ring: The pyridine ring is electron-deficient and generally undergoes nucleophilic aromatic substitution. The nitro group further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.
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Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol.
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Nitro Group: The nitro group can be reduced to an amine, providing a route to a different class of derivatives with altered electronic and pharmacological properties.
Applications in Medicinal Chemistry and Drug Discovery
The 7-azaindole scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this core have shown a broad spectrum of biological activities, including kinase inhibition and anticancer properties.
Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases. Numerous inhibitors of targets such as FGFR, PDE4B, and others incorporate this core structure.[6][7] The nitrogen at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of the purine core of ATP with the kinase hinge region.
Caption: The 7-azaindole scaffold as a hinge-binder in kinase inhibitors.
Protein Degraders (PROTACs)
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is explicitly categorized as a "Protein Degrader Building Block".[2] This strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The carboxylic acid group of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a convenient attachment point for a linker, which in turn is connected to a ligand for an E3 ligase (e.g., cereblon or VHL). The 7-azaindole portion of the molecule would be modified to bind to the protein of interest.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
